molecular formula C10H13BrClN B15089597 (S)-1-(3-Bromophenyl)but-3-en-1-amine hydrochloride

(S)-1-(3-Bromophenyl)but-3-en-1-amine hydrochloride

Cat. No.: B15089597
M. Wt: 262.57 g/mol
InChI Key: OJJLPSGOROCVKE-UHFFFAOYSA-N
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Description

(S)-1-(3-Bromophenyl)but-3-en-1-amine hydrochloride is a chiral amine compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of a bromine atom on the phenyl ring and the chiral center at the amine group make this compound particularly interesting for stereoselective synthesis and biological activity studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-Bromophenyl)but-3-en-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzaldehyde and a suitable chiral amine.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 3-bromobenzaldehyde and a chiral amine.

    Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to form the desired amine.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Bromophenyl)but-3-en-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

(S)-1-(3-Bromophenyl)but-3-en-1-amine hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of (S)-1-(3-Bromophenyl)but-3-en-1-amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the chiral center can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(3-Bromophenyl)but-3-en-1-amine hydrochloride: The enantiomer of the compound with potentially different biological activity.

    1-(3-Chlorophenyl)but-3-en-1-amine hydrochloride: A similar compound with a chlorine atom instead of bromine.

    1-(3-Bromophenyl)but-3-en-1-amine: The free base form of the compound without the hydrochloride salt.

Uniqueness

(S)-1-(3-Bromophenyl)but-3-en-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of the bromine atom, which can influence its reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C10H13BrClN

Molecular Weight

262.57 g/mol

IUPAC Name

1-(3-bromophenyl)but-3-en-1-amine;hydrochloride

InChI

InChI=1S/C10H12BrN.ClH/c1-2-4-10(12)8-5-3-6-9(11)7-8;/h2-3,5-7,10H,1,4,12H2;1H

InChI Key

OJJLPSGOROCVKE-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C1=CC(=CC=C1)Br)N.Cl

Origin of Product

United States

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